2-ethyl-N-phenylmorpholine-4-carboxamide
Description
2-Ethyl-N-phenylmorpholine-4-carboxamide is a synthetic carboxamide derivative featuring a morpholine ring substituted with an ethyl group at the 2-position and a phenylcarboxamide moiety. Morpholine-based carboxamides are of significant interest due to their structural versatility, which allows modulation of physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
Properties
IUPAC Name |
2-ethyl-N-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-12-10-15(8-9-17-12)13(16)14-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOZWHAIJAZNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-ethyl-N-phenylmorpholine-4-carboxamide and related compounds:
Key Observations :
- Lipophilicity : The ethyl substituent in 2-ethyl-N-phenylmorpholine-4-carboxamide likely enhances lipophilicity compared to unsubstituted N-phenylmorpholine-4-carboxamide (estimated logP ~1.10) . This could improve membrane permeability but may reduce aqueous solubility.
- Conformational Stability: The morpholine ring adopts a chair conformation in N-phenylmorpholine-4-carboxamide, which is critical for maintaining hydrogen-bonding interactions in the crystal lattice .
Cytotoxicity and DNA Interaction
- DACA and Acridine Analogues : DACA and its derivatives (e.g., SN 23490, SN 23719) exhibit cytotoxicity via DNA intercalation and dual topoisomerase I/II inhibition. Substitutions like halogenation (e.g., 5-fluoro-DACA) enhance topoisomerase II poisoning .
- Morpholine Carboxamides : While 2-ethyl-N-phenylmorpholine-4-carboxamide’s mechanism is unconfirmed, morpholine derivatives such as NSC 343 499 show strong DNA binding (Ka = 2.1 × 10⁶ M⁻¹) and curative activity in murine lung tumor models .
Metabolic Stability
- Acridine Carboxamides : DACA undergoes rapid metabolism to N-oxide and glucuronide derivatives, limiting tumor uptake (<5% ID/g) . In contrast, SN 23490 and SN 23719 demonstrate slower metabolism, with tumor parent drug levels of 1.5–2.8% ID/g .
- Morpholine Derivatives : The morpholine ring may confer metabolic stability compared to acridine cores. For example, N-phenylmorpholine-4-carboxamide’s rigid structure could resist oxidation, though ethyl substitution might alter cytochrome P450 interactions.
Pharmacokinetic Profiles
Inferences :
- Tumor uptake is expected to be moderate (~1–2% ID/g), similar to SN 23490, due to balanced lipophilicity and metabolic stability.
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